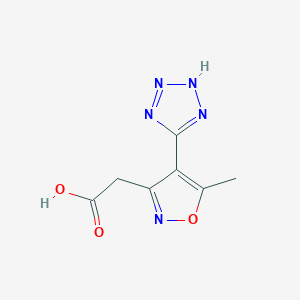
5-Methyl-4-(2H-tetrazol-5-yl)-3-isoxazoleacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-4-(2H-tetrazol-5-yl)-3-isoxazoleacetic acid is a heterocyclic compound that features both tetrazole and isoxazole rings. These structures are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(2H-tetrazol-5-yl)-3-isoxazoleacetic acid typically involves the formation of the isoxazole ring followed by the introduction of the tetrazole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoxazole ring. The tetrazole ring can then be introduced via a cycloaddition reaction involving azides and nitriles.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-Methyl-4-(2H-tetrazol-5-yl)-3-isoxazoleacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the tetrazole or isoxazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
5-Methyl-4-(2H-tetrazol-5-yl)-3-isoxazoleacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-Methyl-4-(2H-tetrazol-5-yl)-3-isoxazoleacetic acid involves its interaction with specific molecular targets. The tetrazole and isoxazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
類似化合物との比較
Similar Compounds
Oxazole Derivatives: Compounds like oxaprozin and mubritinib contain oxazole rings and have similar biological activities.
Tetrazole Derivatives: Compounds such as losartan and valsartan contain tetrazole rings and are used as antihypertensive agents.
Uniqueness
What sets 5-Methyl-4-(2H-tetrazol-5-yl)-3-isoxazoleacetic acid apart is its unique combination of both tetrazole and isoxazole rings. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound for various applications.
特性
分子式 |
C7H7N5O3 |
|---|---|
分子量 |
209.16 g/mol |
IUPAC名 |
2-[5-methyl-4-(2H-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid |
InChI |
InChI=1S/C7H7N5O3/c1-3-6(7-8-11-12-9-7)4(10-15-3)2-5(13)14/h2H2,1H3,(H,13,14)(H,8,9,11,12) |
InChIキー |
QCMIOPCRLBKHDV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)CC(=O)O)C2=NNN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


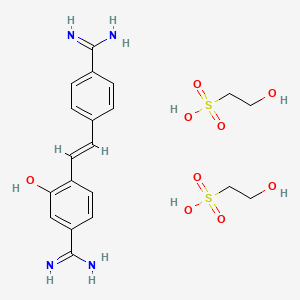
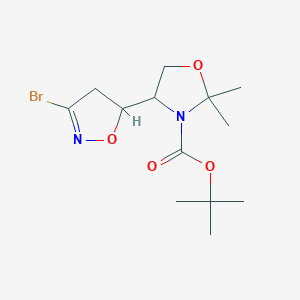
![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B15125155.png)
![(7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)methyl acetate](/img/structure/B15125171.png)
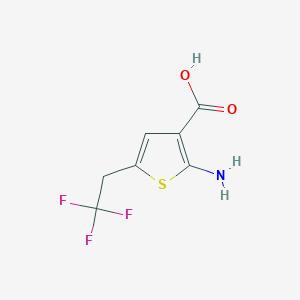
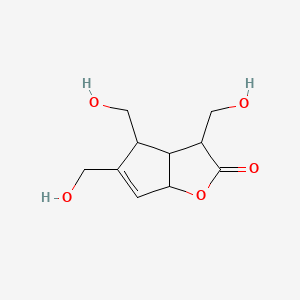
![6-(Hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B15125178.png)
![Acetonitrile, [bis(phenylmethyl)amino]-](/img/structure/B15125180.png)
amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid Hexahydrofuro[2,3-b]furan-3-yl Ester](/img/structure/B15125183.png)
![[4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15125189.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15125197.png)
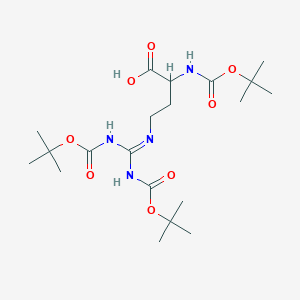
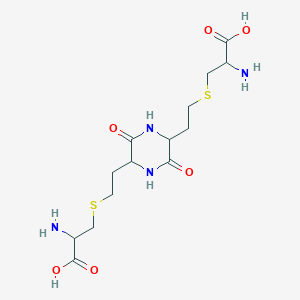
![6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15125218.png)
